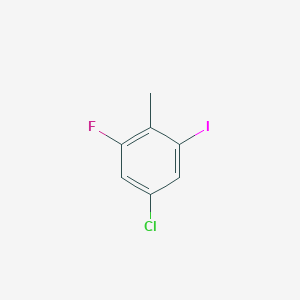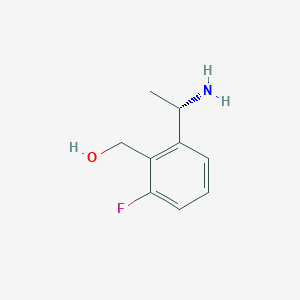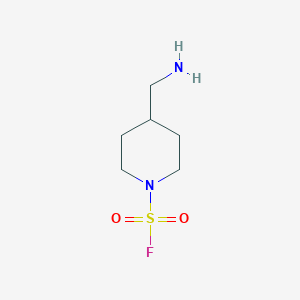
4-Ethyl-3-isopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-isopropylpyridine is a heterocyclic organic compound that belongs to the pyridine family. Pyridines are characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its unique substitution pattern, where an ethyl group is attached to the fourth carbon and an isopropyl group is attached to the third carbon of the pyridine ring. These substitutions can significantly influence the chemical and physical properties of the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-isopropylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 3-isopropylpyridine, an ethyl group can be introduced at the fourth position using ethylating agents under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic attack on the ethylating agent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production rate while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-3-isopropylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyridine ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Ethyl-3-isopropylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as an antimicrobial or anti-inflammatory agent.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-3-isopropylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and binding properties. The ethyl and isopropyl groups can affect the compound’s lipophilicity and steric interactions, further modulating its activity.
Comparación Con Compuestos Similares
- 3-Ethyl-4-isopropylpyridine
- 4-Isopropylpyridine
- 3-Isopropylpyridine
Comparison: 4-Ethyl-3-isopropylpyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. Compared to 3-Ethyl-4-isopropylpyridine, the position of the ethyl and isopropyl groups is reversed, potentially leading to different steric and electronic effects. 4-Isopropylpyridine and 3-Isopropylpyridine lack the ethyl group, which can significantly alter their chemical behavior and applications.
Propiedades
Fórmula molecular |
C10H15N |
|---|---|
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
4-ethyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-9-5-6-11-7-10(9)8(2)3/h5-8H,4H2,1-3H3 |
Clave InChI |
VCASEJIZJDDADY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=NC=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B12974840.png)
![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
![2,2,2-Trifluoro-1-(3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974844.png)


![3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974865.png)




